Product packaging for Desethylene ciprofloxacin(Cat. No.:CAS No. 103222-12-4)

Desethylene ciprofloxacin

Cat. No.: B035067
CAS No.: 103222-12-4
M. Wt: 305.3 g/mol
InChI Key: ZYLULTURYPAERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desethylene ciprofloxacin is a primary human metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. This compound is of significant value in pharmacological and toxicological research, primarily serving as a critical reference standard in analytical studies. Researchers utilize this compound in mass spectrometry and chromatography (HPLC, LC-MS/MS) for the quantitative and qualitative analysis of ciprofloxacin and its metabolic profile in various biological matrices. Its main research applications include investigating the pharmacokinetics, bioavailability, metabolic pathways, and excretion dynamics of ciprofloxacin. By studying this metabolite, scientists can gain deeper insights into the biotransformation and elimination of the parent drug, which is essential for understanding its efficacy, safety profile, and potential drug-drug interactions. The mechanism of action for this metabolite, while structurally related to ciprofloxacin, is a specific area of investigation, as metabolites can exhibit altered activity against bacterial targets such as DNA gyrase and topoisomerase IV. As a well-characterized metabolite, this compound is an indispensable tool for advancing antimicrobial research and developing robust bioanalytical methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16FN3O3 B035067 Desethylene ciprofloxacin CAS No. 103222-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLULTURYPAERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145701
Record name Ciprofloxacin-7-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103222-12-4
Record name Ciprofloxacin-7-ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103222124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin-7-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYLENECIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A089AJ9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological and Biological Investigations of Desethylene Ciprofloxacin

In Vitro Antimicrobial Efficacy Assessments

The antimicrobial properties of desethylene ciprofloxacin (B1669076) have been evaluated in various in vitro studies to determine its spectrum and potency against different microorganisms.

The antibacterial activity of desethylene ciprofloxacin is notably reduced compared to its parent compound, ciprofloxacin. researchgate.net Research indicates that the breakdown of the piperazine (B1678402) substituent results in a significantly less active product. The antibacterial potency of this compound has been reported to be comparable to that of nalidixic acid, a first-generation quinolone antibiotic. mdpi.com Nalidixic acid has a narrower spectrum of activity than ciprofloxacin, with effectiveness primarily against Gram-negative bacteria and limited to no significant activity against Gram-positive organisms. Ciprofloxacin, in contrast, is a broad-spectrum antibiotic effective against a wide range of both Gram-negative and Gram-positive bacteria. wikipedia.org

The potency of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Studies have established that this compound has significantly higher MIC values (indicating lower potency) against various bacterial pathogens when compared to ciprofloxacin.

One study provided specific MIC₅₀ values (the concentration required to inhibit 50% of isolates) for this compound against several bacterial genera. inchem.org For 33 strains of Escherichia coli, the MIC₅₀ was 2 µg/ml, and for 49 strains of Proteus species, it was 4 µg/ml. inchem.org Its activity against Gram-positive bacteria was considerably weaker, with an MIC₅₀ of 32 µg/ml for 25 strains of Staphylococcus and >128 µg/ml for both Lactobacillus (32 strains) and Enterococcus (23 strains) isolates. inchem.org This demonstrates a markedly lower potency than ciprofloxacin, which typically has MICs of ≤1 µg/mL against most susceptible strains. wikipedia.org The activity profile is more aligned with that of nalidixic acid. mdpi.com

Comparative In Vitro Potency (MIC₅₀ in µg/ml) of Ciprofloxacin, this compound, and Nalidixic Acid

Note: Data for Ciprofloxacin and Nalidixic acid are typical ranges from literature for comparison. This compound data is from a specific study. inchem.org

While fluoroquinolones are primarily antibacterial agents, their potential effects on fungi have been explored. However, available research indicates that fluoroquinolones, including ciprofloxacin, generally lack intrinsic antifungal activity. nih.gov Studies specifically investigating the antifungal properties of this compound are limited. Although some fungi are capable of metabolizing ciprofloxacin into this compound, this does not confer antifungal activity to the metabolite itself. smolecule.com Research on combinations of ciprofloxacin with antifungal agents against Candida albicans and Aspergillus fumigatus has been conducted to explore potential synergistic effects, but this does not reflect any inherent antifungal efficacy of this compound alone. nih.gov

Mechanistic Studies of Antimicrobial Action

The mechanism of action for this compound is understood to be consistent with that of the fluoroquinolone class, targeting essential bacterial enzymes involved in DNA replication.

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase (also known as topoisomerase II). wikipedia.orgmdpi.com This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. nih.govnih.gov By binding to and stabilizing the complex between DNA gyrase and DNA, the drug inhibits the enzyme's ability to reseal DNA strand breaks, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. nih.govresearchgate.net this compound is understood to share this mechanism, targeting DNA gyrase to exert its antibacterial effect, albeit with lower potency than its parent compound. mdpi.comrsc.org

In addition to DNA gyrase, fluoroquinolones also target topoisomerase IV. drugbank.comwikipedia.org This enzyme is particularly important in Gram-positive bacteria for decatenating (separating) newly replicated circular chromosomes, allowing them to segregate into daughter cells. nih.gov Inhibition of topoisomerase IV prevents this separation, thereby halting cell division. researchgate.net this compound, as a metabolite of ciprofloxacin, is also recognized as an inhibitor of topoisomerase IV. medchemexpress.commedchemexpress.com The structural alteration from ciprofloxacin to this compound may influence its binding affinity and inhibitory effect on both topoisomerase IV and DNA gyrase. acs.orgnih.gov Studies on the human equivalents, topoisomerase IIα and IIβ, showed that desethylene-ciprofloxacin had a limited ability to inhibit their function and did not "poison" the enzymes by stabilizing DNA cleavage, suggesting a degree of specificity for the bacterial enzymes. acs.orgnih.govresearchgate.net

Table of Mentioned Compounds

Metabolic Disposition and Pharmacokinetic Research

The precise enzymatic pathways leading to the formation of this compound in humans have not been fully elucidated. drugbank.com However, research has shown that the biotransformation involves the modification of the piperazinyl moiety of the ciprofloxacin molecule. researchgate.net Studies involving the bacterium Pseudomonas aeruginosa have identified that its cytochrome P450 enzyme, CYP107S1, can facilitate the NADPH-dependent formation of this compound. nih.gov While this provides insight into a potential mechanism, the specific human enzymes responsible for this conversion require further investigation.

The transformation of ciprofloxacin into this compound is not uniform across all individuals. Research, particularly in critically ill patient populations, has identified several demographic, physiological, and genetic factors that significantly influence this metabolic ratio. mdpi.comnih.gov

Demographic characteristics play a significant role in the metabolic conversion of ciprofloxacin. A prospective study in critically ill patients revealed a negative correlation between age and the this compound metabolic ratio (r² = 0.2227, p = 0.0112), indicating that older patients tend to form less of this metabolite. mdpi.comnih.govresearchgate.netnih.gov Conversely, patient height was found to be positively associated with the metabolic ratio (r² = 0.2277, p = 0.0089). mdpi.comnih.govresearchgate.netnih.gov While sex was shown to significantly impact the formation of another metabolite, oxociprofloxacin (B16249), a direct significant influence of sex on the this compound metabolic ratio was not reported in the same study. mdpi.comnih.govresearchgate.netnih.gov

Renal function, as measured by creatinine (B1669602) clearance (CLCR), is a key physiological parameter affecting the formation of this compound. Studies have demonstrated a positive association between CLCR and the this compound metabolic ratio (r² = 0.2023, p = 0.0144). mdpi.comnih.govresearchgate.netnih.gov This suggests that individuals with better renal function have a higher rate of metabolic conversion of ciprofloxacin to this particular metabolite. The total body and renal clearance of ciprofloxacin itself decrease as renal function declines, which in turn impacts the elimination of its metabolites. karger.comoup.com

Genetic variations, particularly in the genes encoding drug-metabolizing enzymes, can influence the pharmacokinetics of ciprofloxacin and its metabolites. Ciprofloxacin is a known substrate and inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme. drugbank.comnih.govsnpedia.com The genetic polymorphism rs762551 in the CYP1A2 gene has been studied for its effect on this compound. mdpi.comnih.gov A population pharmacokinetic model revealed that the elimination rate constant of this compound is increased in individuals who carry the variant allele of CYP1A2 rs762551. mdpi.comnih.govnih.gov This suggests that this genetic variant leads to a faster elimination of the metabolite.

Table 1: Factors Influencing the this compound/Ciprofloxacin Metabolic Ratio mdpi.comnih.gov

FactorAssociation with Metabolic RatioStatistical Significance (p-value)
Demographic
AgeNegative0.0112
HeightPositive0.0089
Physiological
Creatinine Clearance (CLCR)Positive0.0144
Genetic
CYP1A2 rs762551Increased metabolite elimination rate constant in variant allele carriersNot directly reported for the ratio, but for the elimination constant in the PK model

To better understand the complex interplay of factors influencing its disposition, a population pharmacokinetic (PK) model for this compound has been developed. mdpi.comnih.gov This model, constructed using data from critically ill patients, provides a quantitative framework for describing the metabolite's behavior in the body.

The model identified several key relationships:

Volume of Distribution (Vd): The Vd of this compound was found to decrease with increasing age. mdpi.comnih.govnih.gov

Parent Drug-Metabolite Transfer Rate Constant: This constant, which reflects the rate of formation of this compound from ciprofloxacin, was shown to increase with higher creatinine clearance (CLCR). mdpi.comnih.govnih.gov

Metabolite Elimination Rate Constant: The rate of elimination of this compound was found to decrease with age but was increased in carriers of the CYP1A2 rs762551 variant allele. mdpi.comnih.govnih.gov

These findings from the population PK model integrate the various demographic, physiological, and genetic factors into a cohesive picture of this compound pharmacokinetics. mdpi.comnih.gov The model supports the hypothesis that the inhibitory effect of ciprofloxacin on the CYP1A2 enzyme may be mediated by its metabolite, this compound. mdpi.comnih.gov

Table 2: Population Pharmacokinetic Model Parameters for this compound mdpi.comnih.govnih.gov

ParameterInfluencing CovariateEffect of Covariate
Volume of DistributionAgeDecreases with increasing age
Parent Drug-Metabolite Transfer Rate ConstantCreatinine Clearance (CLCR)Increases with increasing CLCR
Metabolite Elimination Rate ConstantAgeDecreases with increasing age
CYP1A2 rs762551Increased in variant allele carriers

Elimination Kinetics and Routes

This compound, along with other metabolites, accounts for approximately 10–15% of a ciprofloxacin dose eliminated from the body. nih.govdovepress.com The primary route of elimination for ciprofloxacin and its metabolites is through the kidneys, with excretion occurring via both glomerular filtration and tubular secretion. researchgate.net Following intravenous administration of ciprofloxacin, about 2% of the dose is excreted as this compound in the urine and feces. oup.com Non-renal routes, including biliary excretion, also contribute to its elimination. asm.org Studies analyzing bile composition have identified that this compound constitutes approximately 2% of the metabolites present. asm.org The excretion of these metabolites is generally considered complete within 24 hours of dosing. bayer.com

Metabolite-to-Parent Drug Ratio Analysis

The concentration of this compound relative to its parent drug, ciprofloxacin, has been quantified in pharmacokinetic studies. In critically ill patients, the median metabolite-to-parent ratio for this compound was found to be 5.86%. nih.govnih.govmdpi.com This ratio is not static and is influenced by several patient-specific factors. nih.govnih.gov Research has demonstrated a positive correlation between the this compound metabolic ratio and both height and creatinine clearance (CLcr), while a negative correlation was observed with age. nih.govnih.govresearchgate.net This suggests that factors like renal function and age significantly impact the metabolic conversion of ciprofloxacin to this compound. nih.govresearchgate.net

Table 1: Factors Influencing this compound to Ciprofloxacin Ratio An interactive table detailing the median ratio and influencing factors.

Parameter Value/Observation Reference
Median Metabolite/Parent Ratio 5.86% (IQR: 4.09–9.87%) nih.govnih.govmdpi.comresearchgate.net
Correlation with Height Positive (r² = 0.2277) nih.govnih.govmdpi.comresearchgate.net
Correlation with Creatinine Clearance Positive (r² = 0.2023) nih.govnih.govmdpi.comresearchgate.net

| Correlation with Age | Negative (r² = 0.2227) | nih.govnih.govmdpi.comresearchgate.net |

Enzyme Inhibition and Drug Interaction Potential

The interaction of this compound with metabolic enzymes, particularly the cytochrome P450 system, is a key area of investigation for understanding its potential to cause drug-drug interactions.

While ciprofloxacin is a known inhibitor of the CYP1A2 enzyme, recent studies hypothesize that this effect is primarily mediated by its metabolite, this compound. nih.govfda.gov This hypothesis is supported by population pharmacokinetic models which found that the elimination rate constant of this compound is associated with the CYP1A2 rs762551 genotype. nih.govresearchgate.net Specifically, the metabolite's elimination rate constant is increased in carriers of the CYP1A2 rs762551 variant allele, suggesting an interaction between the metabolite and the enzyme. nih.govnih.govresearchgate.net This evidence points towards this compound, rather than the parent drug, being the main inhibitor of the CYP1A2 enzyme. nih.gov

The potential of this compound to inhibit CYP1A2 carries implications for the pharmacokinetics of co-administered drugs that are substrates for this enzyme. nih.govfda.gov If this compound is the primary inhibitor, its plasma concentration would directly influence the extent of drug-drug interactions. nih.gov For instance, the elimination rate of this compound decreases with age. nih.govresearchgate.net Consequently, it is hypothesized that the potential for drug interactions involving CYP1A2 substrates could be more pronounced in elderly patients, who may have higher sustained levels of the inhibitory metabolite. nih.gov

Eukaryotic Topoisomerase Interactions

The effect of fluoroquinolones on human (eukaryotic) topoisomerases is of interest due to the potential for off-target effects.

Investigations into the interaction between this compound and human DNA topoisomerase IIα have yielded specific findings. acs.orgnih.gov DNA cleavage assays demonstrated that this compound does not act as a poison for human topoisomerase IIα. acs.orgnih.govresearchgate.net Even at high concentrations of 300 μM, the metabolite did not lead to an increase in double-stranded DNA cleavage. acs.orgnih.gov However, at similarly high concentrations (200–300 μM), this compound was able to inhibit the DNA relaxation activity of topoisomerase II. acs.orgnih.govreddit.com Researchers have noted that these concentrations are significantly higher than those typically achieved in patients, suggesting that significant disruption of topoisomerase II activity is unlikely in a clinical context. acs.org

Table 2: Summary of this compound Effects on Human Topoisomerase IIα An interactive table summarizing the observed effects on the enzyme's functions.

Activity Assessed Finding Concentration Reference
DNA Cleavage (Poisoning) No increase in DNA cleavage observed Up to 300 μM acs.orgnih.gov
DNA Relaxation (Inhibition) Inhibition of relaxation observed 200–300 μM acs.orgresearchgate.netreddit.com

| Clinical Relevance | Unlikely, due to high concentrations required | >15-100 fold higher than plasma concentrations | acs.org |

Table 3: Mentioned Compounds

Compound Name
Amoxicillin
Ciprofloxacin
Clozapine
This compound
Fluvoxamine
Formyl ciprofloxacin
Gemifloxacin
Lidocaine
Metoclopramide
Metronidazole
N-desmethylclozapine
Nalidixic acid
Norfloxacin
Omeprazole
Oxociprofloxacin
Sildenafil
Sulfamethoxazole
Sulfociprofloxacin (B193944)
Theophylline

Assessment of Effects on Human DNA Topoisomerase IIβ

Research into the effects of this compound on human DNA topoisomerase IIβ has revealed inhibitory activity on the enzyme's DNA relaxation function. acs.orgnih.gov Studies have shown that both this compound and its parent compound, ciprofloxacin, can inhibit the relaxation of supercoiled DNA mediated by topoisomerase II at high concentrations. acs.orgnih.gov Specifically, significant inhibition of DNA relaxation is observed at concentrations in the range of 200–300 μM. acs.orgnih.govresearchgate.net Below this concentration range, the ability of this compound to inhibit the enzyme's relaxation activity is limited. acs.orgnih.gov

The inhibitory effect of this compound on topoisomerase II-mediated DNA relaxation is a key finding in understanding its biological activity. This catalytic inhibition suggests that the compound can interfere with the normal enzymatic cycle of topoisomerase IIβ, which is crucial for managing DNA topology during various cellular processes. researchgate.net

Table 1: Inhibitory Activity of this compound on Human Topoisomerase II-mediated DNA Relaxation

Compound Effective Concentration for Inhibition of DNA Relaxation Reference
This compound 200–300 μM acs.orgnih.govnih.govresearchgate.net
Ciprofloxacin 200–300 μM acs.orgnih.govnih.govresearchgate.net

Analysis of DNA Cleavage Poisoning Activity

A critical aspect of investigating topoisomerase-interacting agents is to determine whether they act as "poisons." researchgate.net Topoisomerase poisons stabilize the transient DNA-enzyme cleavage complex, leading to an accumulation of DNA strand breaks, a mechanism utilized by several anticancer drugs. researchgate.net

However, studies have consistently shown that this compound does not act as a poison for human topoisomerase IIα or IIβ. acs.orgnih.gov DNA cleavage assays have been performed to examine this, and the results indicate that this compound does not increase double-stranded DNA cleavage, even at concentrations as high as 300 μM. acs.orgnih.gov This finding distinguishes its mechanism of action from that of classic topoisomerase poisons like etoposide. researchgate.net The lack of DNA cleavage poisoning suggests that this compound does not trap the topoisomerase II enzyme in its cleavage complex form. acs.org

Table 2: DNA Cleavage Poisoning Activity of this compound

Compound DNA Cleavage Poisoning of Human Topoisomerase IIα/IIβ Concentration Tested Reference
This compound Not observed Up to 300 μM acs.orgnih.gov

Clinical Relevance of Observed Interactions

While this compound demonstrates an in vitro inhibitory effect on human topoisomerase IIβ, the clinical relevance of this finding is considered unlikely to be a primary driver of the adverse effects associated with ciprofloxacin therapy. acs.orgnih.gov The concentrations of this compound required to inhibit the enzyme (200–300 μM) are considerably higher than the maximum plasma concentrations typically observed in patients undergoing treatment with ciprofloxacin. acs.orgnih.gov

This compound is one of the minor metabolites of ciprofloxacin, alongside oxociprofloxacin and formylciprofloxacin, which together account for about 15% of an oral dose of the parent drug. fda.govdrugbank.com The serum concentrations of these metabolites are generally less than 10% of the ciprofloxacin levels, even in individuals with reduced renal function. karger.comkarger.com Given these low in vivo concentrations, it is improbable that this compound reaches the high levels necessary to significantly inhibit human topoisomerase IIβ in a clinical setting. acs.orgnih.gov

Therefore, while the interaction of this compound with human topoisomerase IIβ is of scientific interest, current evidence suggests that it is not a major contributor to the clinically observed side effects of ciprofloxacin. acs.orgnih.gov It has been proposed that other targets may need to be identified to fully understand the mechanisms underlying quinolone-related toxicities. acs.orgnih.gov

Research on Desethylene Ciprofloxacin in Antimicrobial Resistance

Influence on Bacterial Susceptibility Profiles

The structural modification of ciprofloxacin (B1669076) into desethylene ciprofloxacin significantly alters its antibacterial efficacy. Research demonstrates that the biotransformation of ciprofloxacin, which involves the breakdown of the piperazine (B1678402) substituent to form this compound, results in a metabolite with substantially reduced microbiological activity. researchgate.net Studies have described the resulting products as "almost inactive" or "microbiologically less active." researchgate.net

This transformation has been observed in experiments using the fungus Xylaria longipes, which is capable of degrading the chemically stable ciprofloxacin into several metabolites. researchgate.net A comparison of the antibacterial activity of these metabolites revealed that while modifications like N-acetylation led to a 75-88% reduction in activity, the degradation to this compound resulted in an almost complete loss of antibacterial potency. researchgate.net

While this compound theoretically retains the core fluoroquinolone structure responsible for targeting bacterial DNA gyrase and topoisomerase IV, its altered chemical structure evidently hinders its ability to effectively bind to and inhibit these enzymes, leading to a drastically different and weaker susceptibility profile compared to the parent compound, ciprofloxacin. cymitquimica.com

Table 1: Comparative Antibacterial Activity of Ciprofloxacin and its Metabolites

CompoundReported Antibacterial Activity
CiprofloxacinHigh
N-acetyl-ciprofloxacinReduced (75-88% reduction) researchgate.net
N-formyl-ciprofloxacinReduced researchgate.net
This compound Almost inactive researchgate.net
Desethylene-N-acetyl-ciprofloxacinAlmost inactive researchgate.net

Contribution to Antibiotic Resistance Development

The formation of less active metabolites like this compound is a concern for the promotion of antibiotic resistance. researchgate.net When antibiotics are released into the environment, they can be transformed by microorganisms into various degradation products. researchgate.net If these products, such as this compound, are significantly less potent but still retain the basic quinolone structure, they can contribute to a selective pressure environment.

The presence of these sub-inhibitory concentrations of antibiotic-like compounds may not be sufficient to kill or inhibit all bacteria, but they can promote the survival and proliferation of bacterial strains that have acquired resistance mechanisms. researchgate.net This phenomenon, where the biotransformation of a potent drug into a less active metabolite facilitates the spread of resistance, is a significant consideration in environmental and clinical settings. researchgate.net The continuous exposure of bacteria to these less active forms may drive the evolution and spread of resistance genes. researchgate.net

Studies on Resistant Microbial Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

The efficacy of ciprofloxacin and its metabolites has been specifically evaluated against clinically important resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net MRSA infections are notoriously difficult to treat due to their resistance to multiple antibiotics, including beta-lactams and often fluoroquinolones. nih.govdovepress.com The rise in ciprofloxacin resistance in MRSA, which can emerge rapidly with use, has severely limited oral therapeutic options. nih.gov

In this context, studies have analyzed the antibacterial action of ciprofloxacin metabolites against MRSA isolates. researchgate.net Research has shown that while some metabolites may retain partial activity, this compound is largely ineffective. researchgate.netresearchgate.net For instance, a comparative study found that another metabolite, sulfo-ciprofloxacin, exhibited notable antibacterial activity against MRSA, whereas this compound did not show significant action. researchgate.net The high rates of ciprofloxacin resistance in MRSA are often linked to mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and grlA/parC genes, which encode for DNA gyrase and topoisomerase IV, respectively, as well as the overexpression of efflux pumps like NorA. nih.govjidc.orgnih.gov The structural changes in this compound appear to render it incapable of overcoming these robust resistance mechanisms.

Computational Approaches to Antibacterial Action (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been employed to investigate the antibacterial mechanism of ciprofloxacin and its analogues at a molecular level. researchgate.netnih.gov These studies simulate the interaction between the compound (ligand) and its bacterial target enzyme, typically DNA gyrase (isomerase), to predict binding affinity and orientation. researchgate.netjaptronline.com

Molecular docking studies have been used to compare the binding energies of ciprofloxacin and its metabolites, including this compound, with the target enzyme. researchgate.net The results of such computational analyses help to explain the experimental observations of reduced antibacterial activity. A lower binding affinity or an unfavorable binding mode for this compound compared to the parent ciprofloxacin molecule would correlate with its diminished ability to inhibit the enzyme's function, thus explaining its weak antibacterial effect. researchgate.net For example, docking results for ciprofloxacin and other active metabolites have shown high negative binding energy values, indicating strong and stable interactions with the enzyme's active site, whereas less active metabolites would be expected to have less favorable binding energies. researchgate.net This computational approach is crucial for understanding structure-activity relationships and for rationally designing new antibiotic derivatives that might evade resistance. nih.govjaptronline.com

Synthesis, Formation, and Impurity Research

Chemical Synthesis Methodologies

While primarily known as an impurity, desethylene ciprofloxacin (B1669076) can be synthesized in a laboratory setting for use as a reference standard in analytical testing. The synthesis of this and other quinolone derivatives often involves multi-step processes. A common pathway to the quinolone core structure, from which ciprofloxacin and its analogs are derived, starts with materials like 2,4-dichloro-5-fluoro benzoylchloride. This undergoes a series of reactions, including condensation with a malonic acid derivative, cyclization to form the quinolone ring, and subsequent reaction with cyclopropylamine.

To specifically synthesize desethylene ciprofloxacin, the final step of the ciprofloxacin synthesis, which involves the condensation with piperazine (B1678402), is modified. Instead of piperazine, ethylenediamine (B42938) is used to react with the quinolone core, 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. This reaction results in the formation of 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, the chemical name for this compound. patsnap.com

The optimization of the laboratory synthesis of this compound focuses on maximizing the yield and ensuring high purity, which is crucial for its use as a reference standard. Key parameters that are typically optimized include the reaction temperature, reaction time, and the molar ratio of the reactants. For the condensation step in quinolone synthesis, for instance, studies have explored optimal conditions such as a specific ratio of the quinoline (B57606) carboxylic acid intermediate to the amine (in this case, ethylenediamine) and a catalyst, along with a defined reaction temperature and duration to achieve high yields. bio-rad.com

Purification of the final product is another critical aspect. Techniques such as recrystallization and chromatography are employed to remove any unreacted starting materials or by-products, ensuring the high purity of the this compound standard. The purity is then typically verified using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Formation as a By-Product in Ciprofloxacin Manufacturing

This compound is a known process-related impurity that can form during the synthesis of ciprofloxacin. The primary route for its formation is through a side reaction involving ethylenediamine, which can be present as an impurity in the piperazine starting material. Piperazine is a key raw material in the final step of ciprofloxacin synthesis, where it is condensed with the quinolone carboxylic acid core.

If the piperazine used in the manufacturing process is contaminated with ethylenediamine, a competing reaction can occur where the ethylenediamine reacts with the quinolone core, leading to the formation of this compound alongside the desired ciprofloxacin product. The reaction conditions, such as temperature and pressure, can influence the rate of formation of this and other impurities. Careful control of these parameters and the purity of the raw materials is essential to minimize the formation of such by-products.

Significance in Pharmaceutical Quality Control and Assurance

The control of impurities is a fundamental aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This compound, as a specified impurity in major pharmacopoeias, plays a crucial role in this process.

This compound serves as a critical impurity marker for the quality of ciprofloxacin. Its presence and concentration are monitored throughout the manufacturing process and in the final active pharmaceutical ingredient (API) and drug product. Regulatory bodies require pharmaceutical manufacturers to identify and quantify impurities in their products. The availability of pure this compound as a reference standard is essential for the validation of analytical methods used for this purpose. synzeal.com These methods, predominantly HPLC, are used to separate and quantify this compound from the main ciprofloxacin peak and other potential impurities. youtube.com

Major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have established specific limits for this compound (Ciprofloxacin Impurity C) in ciprofloxacin drug substances and products. These limits are put in place to ensure that the amount of this impurity is below a level that could affect the safety or efficacy of the drug.

The established limits for this compound are generally harmonized across different regulatory bodies. The typical acceptance criteria are as follows:

Impurity NamePharmacopoeiaLimit
Ciprofloxacin Impurity C (this compound)European Pharmacopoeia≤ 0.2%
Ciprofloxacin Ethylenediamine AnalogUnited States Pharmacopeia≤ 0.2%
Total ImpuritiesBoth EP and USP≤ 0.5%

Data sourced from European Pharmacopoeia and United States Pharmacopeia monographs for Ciprofloxacin.

These stringent limits necessitate the use of highly sensitive and validated analytical methods to accurately quantify the levels of this compound.

The presence of impurities, even in small amounts, can potentially impact the quality, safety, and efficacy of a pharmaceutical product. Research has shown that this compound exhibits modest antimicrobial activity compared to the parent compound, ciprofloxacin. researchgate.net While its own activity is limited, the presence of this impurity at elevated levels could theoretically permit the growth of bacteria that would otherwise be susceptible to the full-strength drug.

Mechanisms of Degradation and Formation in Environmental Processes

This compound is recognized as a significant transformation product of the antibiotic ciprofloxacin, emerging from various environmental degradation pathways. Its formation is a key aspect of research into the environmental fate of fluoroquinolone antibiotics, particularly in water treatment processes. This section details the mechanisms leading to the formation of this compound through advanced oxygenation processes, chlorination, and ozonation.

Advanced Oxygenation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are considered highly effective for the degradation of persistent organic pollutants like ciprofloxacin. researchgate.net this compound has been identified as a degradation product of ciprofloxacin in various AOPs. caymanchem.com

The formation of this compound during AOPs typically involves the oxidative attack on the piperazine ring of the ciprofloxacin molecule. The highly reactive hydroxyl radicals can initiate a series of reactions that lead to the cleavage and modification of this ring structure. While multiple degradation pathways exist, the formation of this compound proceeds through the removal of an ethylene (B1197577) group from the piperazine moiety.

Table 1: Ciprofloxacin Degradation in Various Advanced Oxidation Processes This table is interactive. You can sort and filter the data.

Process Key Reactants Primary Radical Species Ciprofloxacin Degradation Efficiency Reference
UV/Persulfate (UV/PS) Ultraviolet light, Persulfate (S₂O₈²⁻) Sulfate (B86663) (SO₄⁻•), Hydroxyl (•OH) High nih.gov
UV/Sulfite Ultraviolet light, Sulfite (SO₃²⁻) Hydrated electron (eₐq⁻), Hydrogen radical (H•) Moderate nih.gov
Electrochemical AOP Electric current, specific anode (e.g., C/PbO₂) Hydroxyl (•OH) Up to 98% in 30 minutes avestia.com
Modified Photo-Fenton UV light, H₂O₂, nano zero-valent iron (nZVI) Hydroxyl (•OH) 100% in 30-40 minutes researchgate.net

Chlorination

Chlorination is a common method for disinfecting drinking water and wastewater. wa.gov During this process, chlorine reacts with organic matter present in the water, leading to the formation of various disinfection byproducts. epa.gov When ciprofloxacin is present in the water, it can react with free available chlorine, resulting in its degradation and the formation of transformation products, including this compound. caymanchem.comresearchgate.net

The primary site of reaction on the ciprofloxacin molecule during chlorination is the piperazine ring. researchgate.netnih.gov The mechanism involves the destruction of this ring. Research has shown that one pathway begins with the cleavage of the piperazine ring, followed by the formation of a derivative with two carboxylic groups. This intermediate can then undergo decarboxylation to yield this compound. researchgate.netnih.gov Another proposed mechanism involves the breaking of the piperazine ring to form an amine, which is then subject to de-alkylation. researchgate.net Studies have identified both chlorinated and non-chlorinated transformation products, indicating complex reaction pathways. rsc.org

One study detailed that after the initial destruction of the piperazine ring by chlorination, a derivative with two carboxylic groups can be formed. Subsequently, 7.63% of this derivative undergoes decarboxylation, leading to the formation of this compound. nih.gov

Ozonation

Ozonation is another powerful water treatment technology that utilizes ozone (O₃) to oxidize and degrade a wide range of organic contaminants. This compound has been clearly identified as one of the primary degradation products of ciprofloxacin during ozonation. nih.govnih.gov

The formation of this compound via ozonation is highly dependent on the pH of the water. nih.gov The degradation of ciprofloxacin during ozonation can proceed through two main pathways: direct reaction with ozone molecules or indirect reaction with hydroxyl radicals formed from ozone decomposition. The reaction pathways are significantly influenced by pH, with degradation at the piperazinyl substituent being a key route. nih.gov

Research has demonstrated that the formation of this compound is most prominent at an alkaline pH. nih.gov One study reported that the highest concentration of this compound was observed at a pH of 10. nih.gov This suggests that under alkaline conditions, the reaction mechanism favors the specific transformation of the piperazine ring that leads to the formation of this particular metabolite. The degradation rate of ciprofloxacin itself is also faster under basic conditions, with studies showing up to 98.7% degradation at pH 9 within 30 minutes. pjoes.com The mechanism involves the oxidation of ciprofloxacin by reactive oxygen species, such as hydroxyl, oxygen, and hydroperoxyl radicals. nih.gov

Table 2: Effect of pH on Ciprofloxacin Degradation and this compound Formation during Ozonation This table is interactive. You can sort and filter the data.

pH Condition Ciprofloxacin Degradation Pathway Formation of this compound Reference
Acidic (pH 3) Fast ozonation, suggests involvement of radical species other than hydroxyl radicals Lower nih.govnih.gov
Neutral (pH 7) Favors degradation at the quinolone core Moderate nih.gov
Alkaline (pH 9) Competent degradation (up to 98.7% in 30 min) High pjoes.com

Analytical Methodologies for Desethylene Ciprofloxacin Quantification

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and quantification of desethylene ciprofloxacin (B1669076). Its high resolving power and sensitivity make it ideal for analyzing this metabolite in biological fluids and environmental samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique frequently utilized for the analysis of desethylene ciprofloxacin. Typically, reversed-phase HPLC is employed, where a nonpolar stationary phase is used with a polar mobile phase.

One established HPLC method for the simultaneous determination of ciprofloxacin and its metabolites, including this compound, in human plasma involves a reversed-phase C18 column. The separation is often achieved using a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using ultraviolet (UV) absorbance at a wavelength where both the parent drug and its metabolites exhibit significant absorption, often around 278 nm. caymanchem.com

Table 1: Example of HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 20 µL
Retention Time Varies based on exact conditions

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multiresidue Analysis

For enhanced sensitivity and selectivity, especially in complex matrices such as animal tissues, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of HPLC with the highly specific and sensitive detection provided by mass spectrometry.

LC-MS/MS methods for this compound often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of the target analyte by monitoring a specific precursor ion to product ion transition. For this compound, this would involve selecting the protonated molecule [M+H]+ as the precursor ion and monitoring its characteristic fragment ions.

A study detailing the analysis of fluoroquinolone residues in bovine liver and muscle tissue highlights the application of LC-MS/MS for the quantification of this compound among other related compounds. These methods are capable of detecting and quantifying residues at very low concentrations, often in the parts-per-billion (ppb) range.

Table 2: Illustrative LC-MS/MS Parameters for this compound

ParameterCondition
LC Column C18 or similar reversed-phase
Mobile Phase Gradient elution with water (containing formic acid) and acetonitrile
Ionization Source Electrospray Ionization (ESI), positive mode
MS Analyzer Triple Quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific to this compound
Product Ion (m/z) Characteristic fragment ions

Gas Chromatography (GC) Applications

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability. Fluoroquinolones, in general, are not amenable to direct GC analysis without derivatization. jfda-online.com The polar functional groups (carboxylic acid and amine) require chemical modification to increase their volatility and thermal stability. jfda-online.comsigmaaldrich.com

Common derivatization techniques for compounds with similar functional groups include silylation or acylation. jfda-online.comsigmaaldrich.com These reactions replace the active hydrogens on the carboxyl and amino groups with less polar, more volatile groups. For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. sigmaaldrich.com

While specific GC methods for this compound are not widely reported in the literature, the principles of derivatization followed by GC-Mass Spectrometry (GC-MS) analysis, which are applied to other fluoroquinolones, could theoretically be adapted. researchgate.net Such a method would involve extraction of the analyte, a derivatization step, followed by separation on a GC column and detection by a mass spectrometer. The successful application of such a method would heavily depend on the efficiency and reproducibility of the derivatization reaction.

Electrophoretic Methods

Capillary electrophoresis offers an alternative to chromatographic methods, providing high separation efficiency and requiring low sample and reagent volumes.

Capillary Electrophoresis for Biological Fluid Analysis

Capillary Zone Electrophoresis (CZE) is a technique that separates ions based on their electrophoretic mobility in an applied electric field. It has been successfully applied to the separation of various fluoroquinolones. The analysis of this compound in biological fluids like plasma or urine would likely involve a CZE method optimized for the separation of ciprofloxacin and its metabolites.

The separation in CZE is influenced by factors such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary temperature. For fluoroquinolones, which are amphoteric, the pH of the BGE is a critical parameter as it determines their charge and, consequently, their migration behavior. Detection is typically performed using UV-Vis spectrophotometry.

Spectroscopic and Spectrofluorometric Approaches

While chromatographic and electrophoretic methods provide separation before quantification, spectroscopic techniques can offer direct or indirect measurement of this compound.

Direct UV-Vis spectrophotometry for the quantification of this compound in complex mixtures is generally not feasible due to significant spectral overlap with the parent compound, ciprofloxacin, and other metabolites or endogenous substances. ekb.egmdpi.comdoaj.org However, after separation by techniques like HPLC, UV-Vis detection is a standard quantification method. The maximum absorbance (λmax) for this compound is reported to be around 278 nm. caymanchem.com

Spectrofluorometry is a highly sensitive technique that could be applicable to this compound, given that fluoroquinolones are known for their native fluorescence. ekb.eg The fluorescence properties are due to the fluorinated quinolone ring structure. The excitation and emission wavelengths for this compound would be expected to be similar to those of ciprofloxacin. For ciprofloxacin, typical excitation and emission maxima are observed around 278 nm and 450 nm, respectively. nih.govresearchgate.net Similar to UV-Vis spectrophotometry, direct spectrofluorometric analysis in complex samples would be challenging due to potential interference from other fluorescent compounds. Therefore, it is most effectively used as a detection method following a separation step like HPLC.

Applications in Biological Matrices (e.g., Human Plasma, Urine)

The quantification of this compound, a primary metabolite of the widely used antibiotic Ciprofloxacin, in biological matrices is crucial for pharmacokinetic and metabolic studies. Analytical methodologies for its determination in human plasma and urine predominantly rely on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often in methods designed for the simultaneous analysis of Ciprofloxacin and its major metabolites.

In clinical and research settings, LC-MS/MS has become the preferred method due to its high sensitivity and specificity, which are essential for detecting the low concentrations typical of metabolites in complex biological fluids. nih.goveurofins.com For instance, a study on critically ill patients measured the plasma concentrations of Ciprofloxacin and its main active metabolites, including this compound, to evaluate their exposure and metabolic conversion. nih.gov Such studies often employ protein precipitation for plasma sample preparation, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry. nih.govnih.gov One study reported median metabolite/parent ratios for this compound in plasma to be around 5.86%. nih.gov

HPLC methods coupled with ultraviolet (UV) or fluorescence detection are also utilized. ekb.egrjptonline.org Sample preparation for plasma analysis typically involves a protein precipitation step with a solvent like acetonitrile. ekb.egjapsonline.com For urine samples, a simple dilution with the mobile phase is often sufficient before injection into the HPLC system. ekb.egdntb.gov.ua The quantification limit for Ciprofloxacin in plasma using HPLC-UV has been reported to be as low as 0.01 mg/L, a sensitivity that is generally sufficient for pharmacokinetic studies and likely applicable to its metabolites. dntb.gov.ua Capillary electrophoresis has also been explored for the determination of Ciprofloxacin and this compound in human plasma. researchgate.net

The following table summarizes typical parameters for the analytical determination of Ciprofloxacin and its metabolites in human plasma.

Analytical TechniqueSample PreparationColumn TypeDetection MethodLinear Range (for Ciprofloxacin)Key Findings/Application
LC-MS/MSProtein Precipitation with AcetonitrileReversed-Phase C18Tandem Mass Spectrometry (MRM mode)0.1-50 mg/LSimultaneous quantification of Ciprofloxacin and its metabolites for pharmacokinetic studies in critically ill patients. nih.gov
HPLC-UVProtein Precipitation with AcetonitrileReversed-Phase C18UV at ~277-280 nm0.05–8 µg/mlRoutine therapeutic drug monitoring and pharmacokinetic analysis. rjptonline.org
HPLC-FluorescenceProtein Precipitation with AcetonitrileReversed-Phase C18Fluorescence (Excitation: ~278 nm, Emission: ~450 nm)0.02–4 µg/mLHigh-sensitivity quantification for population pharmacokinetic studies. japsonline.com

Applications in Environmental Samples (e.g., Water, Fish, Shrimp)

The presence of antibiotics and their metabolites in the environment is a growing concern due to the potential for promoting antibiotic resistance. This compound, as a metabolite and a degradation product of Ciprofloxacin, is monitored in various environmental matrices. caymanchem.com

In water samples, such as wastewater and river water, LC-MS/MS is the predominant analytical technique. caymanchem.com These methods are capable of detecting and quantifying multiple antibiotic residues and their metabolites at very low concentrations (ng/L levels). Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences before analysis. nih.gov this compound has been identified as a degradation product of Ciprofloxacin in water through processes like ozonation and chlorination. caymanchem.com

For the analysis of this compound in fish and shrimp tissues, methodologies are often adapted from those used for the parent compound, Ciprofloxacin. nih.govresearchgate.net The extraction of antibiotic residues from complex matrices like fish tissue requires more extensive sample preparation. This can include homogenization of the tissue, extraction with an appropriate solvent (e.g., acetonitrile), a defatting step, and clean-up using SPE. nih.gov An HPLC-MS/MS method has been developed for the quantitative determination of Ciprofloxacin residue in fish and shellfish tissues, achieving a limit of quantification of 0.1 µg/kg. nih.gov While not always explicitly measuring this compound, these multi-residue methods are often capable of detecting a range of related compounds.

The table below outlines common analytical approaches for Ciprofloxacin and its metabolites in environmental samples.

MatrixAnalytical TechniqueSample PreparationDetection MethodLimit of Quantification (LOQ)Relevance
Wastewater/River WaterLC-MS/MSSolid-Phase Extraction (SPE)Tandem Mass Spectrometryng/L rangeMonitoring of antibiotic residues and their transformation products in aquatic environments. caymanchem.com
Fish/Shellfish TissueLC-MS/MSHomogenization, Solvent Extraction, SPETandem Mass Spectrometry~0.1 µg/kg (for Ciprofloxacin)Ensuring food safety and monitoring antibiotic residue levels in aquaculture. nih.gov
Fish TissueHPLCSolvent ExtractionUV or Fluorescenceµg/g rangeAnalysis of antibiotic residues in fish from farms. researchgate.net

Development and Validation of Analytical Standards

The availability of high-purity analytical standards is a prerequisite for the accurate quantification of any compound. For this compound, certified reference materials and analytical standards are commercially available from various suppliers. medchemexpress.comlgcstandards.comlgcstandards.comcarlroth.comscbt.com These standards are intended for research and analytical applications, including use as a starting material for the preparation of stock solutions, calibration standards, and quality control samples in method validation. medchemexpress.com

The standard is typically available as this compound hydrochloride, a neat (pure) substance with a purity of ≥95-98%. caymanchem.comlgcstandards.com It is also known by other names such as Ciprofloxacin EP Impurity C and Ciprofloxacin ethylenediamine (B42938) analog. lgcstandards.com The availability of these well-characterized standards is essential for the development and validation of new analytical methods and for ensuring the reliability of routine analysis.

The validation of an analytical method for this compound quantification would follow established guidelines, such as those from the International Conference on Harmonisation (ICH). The validation process ensures that the method is suitable for its intended purpose and typically involves assessing the following parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in spiked matrices.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

While specific validation reports for methods solely focused on this compound are not abundant in the literature, the principles applied to the validation of methods for Ciprofloxacin are directly applicable. rjptonline.orgnih.gov

Environmental Fate and Ecotoxicological Research

Environmental Occurrence and Distribution

The parent compound, ciprofloxacin (B1669076), is frequently detected in various environmental compartments, including wastewater, surface water, and groundwater. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netecu.edu.au Desethylene ciprofloxacin is known to be a significant human metabolite of ciprofloxacin and is also a transformation product that can be formed during advanced oxidation and chlorination processes in wastewater treatment plants. caymanchem.com

While specific quantitative data on the environmental concentrations of this compound are not extensively detailed in the available research, its role as a primary metabolite suggests its co-occurrence with ciprofloxacin in aquatic systems. caymanchem.comnih.gov Antibiotics and their metabolites are introduced into the environment because they are not completely removed by wastewater treatment plants (WWTPs). nih.gov For instance, up to 70% of unmetabolized fluoroquinolones like ciprofloxacin are excreted, leading to the environmental entry of both the parent compound and its metabolites. nih.gov

Degradation and Transformation Pathways in Aquatic Environments

The transformation of ciprofloxacin in aquatic environments can lead to the formation of this compound through various abiotic and biotic processes.

The photodegradation of the parent compound, ciprofloxacin, has been studied extensively, with this compound being identified as a potential transformation product. researchgate.net The degradation of ciprofloxacin's piperazine (B1678402) ring, a process that can be initiated by the electronegative fluorine atom, can trigger the loss of an ethyl group to form this compound. researchgate.net This transformation has been observed during advanced oxidation processes such as Fenton and photo-Fenton catalysis. researchgate.net The core quinolone ring structure, which is essential for antibacterial activity, is often retained in many transformation products. su.se

Microbial action is a key pathway for the transformation of fluoroquinolones. The ascomycetous soft rot fungus Xylaria longipes has demonstrated a significant ability to transform ciprofloxacin. nih.gov In submerged cultivation, this fungus metabolizes ciprofloxacin into four products, one of which is this compound. nih.gov This biotransformation involves the breakdown of the piperazine substituent of the parent molecule. nih.gov

Additionally, studies on sulfate-reducing microbial fuel cells (SR-MFCs) used for treating ciprofloxacin-containing wastewater have identified novel biotransformation pathways. nih.gov These pathways may involve enzymes like ammonia-lyase and acetyltransferase, suggesting that diverse microbial consortia can play a role in the degradation of ciprofloxacin and the formation of its metabolites. nih.gov

Ecotoxicological Impact Assessments

The ecotoxicological impact of antibiotic metabolites is a critical area of research, as these compounds may retain biological activity.

While extensive toxicity data exists for the parent compound ciprofloxacin against a range of aquatic organisms, specific toxicity endpoints for this compound are not widely reported in the reviewed literature. nih.govmdpi.com However, research on the biotransformation of ciprofloxacin by the fungus Xylaria longipes provides insight into the relative toxicity of its metabolites. nih.gov Studies have shown that the breakdown of the piperazine substituent, which results in the formation of this compound, leads to almost inactive products with significantly reduced antibacterial activity. nih.gov This suggests that this compound likely poses a lower direct toxic risk to aquatic microorganisms than its parent compound.

Table 1: Acute Toxicity of Parent Compound Ciprofloxacin to Various Aquatic Organisms (Note: Data for this compound is not available in the provided sources; this table is for context on the parent compound.)

SpeciesTrophic LevelEndpointValue (µg/L)Reference
Microcystis aeruginosaCyanobacterium5-day EC507.9 - 1,960 nih.gov
Microcystis panniformisCyanobacteriumEC5013.56 mdpi.com
Pseudokirchneriella subcapitataGreen Alga3-day EC501,100 - 22,700 nih.gov
Lemna minorAquatic Plant7-day EC5053 - 2,470 nih.gov
Daphnia magnaCrustacean48-hour Survival>10,000 nih.gov
Pimephales promelasFish7-day Survival>10,000 nih.gov

EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% effect on a test population.

The impact of the parent antibiotic, ciprofloxacin, on microbial communities has been documented. At high concentrations (100 µg/L), ciprofloxacin can cause a shift in the function of leaf-associated microbial communities in streams. nih.gov In marine sediments, ciprofloxacin has been shown to inhibit the mineralization of pollutants like pyrene (B120774) and alter the bacterial community structure. aminer.org

Specific studies focusing solely on the effects of this compound on microbial community structures are limited. However, the finding that it is a microbiologically "almost inactive" product suggests that its impact on the structure and function of environmental microbial communities would be substantially lower than that of the parent ciprofloxacin. nih.gov The transformation of ciprofloxacin to this compound by fungi like Xylaria longipes represents a potential environmental detoxification pathway. nih.gov

Remediation Strategies and Technologies

The remediation of fluoroquinolone antibiotics and their metabolites from aqueous environments is a critical area of environmental research. While this article focuses on this compound, it is important to note that the majority of scientific literature on remediation strategies targets its parent compound, ciprofloxacin. The degradation pathways and removal techniques developed for ciprofloxacin are considered highly relevant for its derivatives, including this compound.

Advanced Oxidation Processes for Removal from Contaminated Water

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive and non-selective chemical oxidants, primarily hydroxyl radicals (•OH). mdpi.comresearchgate.net These processes are recognized as powerful and effective methods for the complete degradation of complex organic compounds like ciprofloxacin. researchgate.net

Various AOPs have been investigated for their efficacy in removing ciprofloxacin from water:

Hydrogen Peroxide (H₂O₂)-Based AOPs : The combination of ultraviolet (UV) light with hydrogen peroxide (UV/H₂O₂) has been shown to completely remove 10 mg/L of ciprofloxacin within 40 minutes. researchgate.net Direct photolysis with UV alone resulted in 60% degradation in 120 minutes, but with minimal mineralization (4% Total Organic Carbon removal), highlighting the necessity of the oxidizing agent for complete breakdown. researchgate.net

Fenton and Fenton-like Processes : These processes utilize ferrous ions (Fe²⁺) to catalyze the decomposition of H₂O₂ into hydroxyl radicals. The modified photo-Fenton process, which combines UV light, H₂O₂, and nano zero-valent iron (nZVI), can achieve 100% removal of ciprofloxacin in 30-40 minutes with a high degree of mineralization. researchgate.net Studies have optimized the standard Fenton process (Fe²⁺/H₂O₂) to achieve 76% degradation of ciprofloxacin within 15-45 minutes under acidic pH conditions. researchgate.netgnest.org A variation using graphene quantum dots with α-FeOOH nanocomposites in a photo-Fenton system reached 93.73% degradation of ciprofloxacin. mdpi.com

Sono-Fenton Process : This method combines high-frequency ultrasound with the Fenton reaction. Research has demonstrated that the sono-Fenton process can achieve complete degradation of ciprofloxacin within 15 minutes and lead to over 60% mineralization after one hour. nih.gov

Sulfate (B86663) Radical-Based AOPs : These processes generate sulfate radicals (SO₄⁻•), which are also powerful oxidants. The UV/persulfate (UV/PS) process has proven to be highly efficient, with a much faster reaction rate for ciprofloxacin degradation compared to other methods like UV/peroxymonosulfate (B1194676) (UV/PMS). nih.gov In one study, both •OH and SO₄⁻• were identified as the main reactants responsible for decomposing ciprofloxacin in a system using magnetic graphene oxide to activate peroxymonosulfate, achieving a 96.5% degradation rate. nih.gov

Table 1: Efficacy of Various Advanced Oxidation Processes on Ciprofloxacin Removal

Advanced Oxidation ProcessRemoval Efficiency (%)Treatment Time (minutes)Key FindingsReference
UV/H₂O₂100%40Complete removal of 10 mg/L ciprofloxacin. researchgate.net
Modified Photo-Fenton (UV/nZVI/H₂O₂)100%30-40Achieved high mineralization. researchgate.net
Fenton (Fe²⁺/H₂O₂)76%15Optimal conditions: 80 mg/l CIP, 5 mM Fe²⁺, 51.2 mM H₂O₂. researchgate.net
Sono-Fenton100%15Resulted in >60% mineralization after 60 minutes. nih.gov
MGO/Peroxymonosulfate96.5%N/ADegradation driven by •OH and SO₄⁻• radicals. nih.gov

Nanoparticle-Mediated Degradation (e.g., TiO₂ Nanoparticles)

The use of nanoparticles as catalysts has emerged as a highly effective strategy for the degradation of pharmaceutical compounds in water. These materials offer large surface areas and unique electronic properties that can be harnessed to promote decomposition reactions.

Titanium Dioxide (TiO₂) Photocatalysis : TiO₂ is a widely studied photocatalyst that, when irradiated with UV light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade organic pollutants. Research has shown that prominent ciprofloxacin degradation occurs in the presence of TiO₂ nanoparticles, with close to 90% of its initial concentration being eradicated in 120 minutes under a UV lamp. The efficiency of TiO₂ can be significantly enhanced by doping it with noble metals. For example, silver-doped TiO₂ (Ag-TiO₂) nanoparticles show better degradation performance than pure TiO₂ because silver's ability to trap electrons reduces the recombination of electron-hole pairs. Similarly, decorating TiO₂ with platinum (Pt) has been shown to improve degradation efficiency from 61.5% to 46.5% in the presence of an OH radical scavenger, confirming the role of these radicals in the process. mdpi.com

Iron-Based Nanoparticles :

Nano Zero-Valent Iron (nZVI) : nZVI has been used in Fenton-like processes to degrade ciprofloxacin. A nanocomposite material where nZVI was immobilized within a polystyrene anion exchange resin achieved a maximum ciprofloxacin removal rate of 98.5%. nih.gov

Magnetite (Fe₃O₄) Nanoparticles : The addition of magnetite nanoparticles has been found to significantly promote the biodegradation of ciprofloxacin. In one study, magnetite-supplemented enrichments showed a 67% higher biodegradation of the antibiotic compared to controls, suggesting a positive relationship between ciprofloxacin biodegradation and the microbial reduction of Fe(III) to Fe(II). nih.gov

Other Nanomaterials :

Copper-Loaded Biochar : A composite of copper-decorated biochar has been used to activate peroxymonosulfate (PMS), achieving a 99.99% removal rate for ciprofloxacin within 40 minutes through an enhanced non-radical pathway. researchgate.net

Biogenic Palladium Nanoparticles : Palladium nanoparticles synthesized by bacteria (biogenic Pd) have demonstrated high catalytic activity for the reductive removal of ciprofloxacin, achieving up to 87.70% removal when bubbling H₂ gas. researchgate.net

Table 2: Performance of Nanoparticle-Based Systems for Ciprofloxacin Degradation

Nanoparticle SystemDegradation MethodRemoval Efficiency (%)Treatment TimeKey FindingsReference
TiO₂Photocatalysis (UV)~90%120 minEffective degradation under UV irradiation.
Ag-TiO₂Photocatalysis (UV)>90%120 minSilver doping enhances photocatalytic activity.
nZVI/Polystyrene ResinFenton-like98.5%24 hoursEffective at low initial CIP concentrations. nih.gov
Magnetite (Fe₃O₄)Biodegradation67% higher than controlN/APromotes microbial reduction and CIP degradation. nih.gov
Copper-Loaded BiocharPMS Activation99.99%40 minOperates via an enhanced non-radical pathway. researchgate.net
Biogenic PalladiumReductive Removal (H₂)87.70%N/AHigh catalytic activity for reductive degradation. researchgate.net

Optimization of Environmental Degradation Parameters

The efficiency of any remediation technology is highly dependent on various environmental and operational parameters. Optimizing these conditions is crucial for achieving maximum degradation of pollutants like ciprofloxacin in a cost-effective and timely manner.

Key parameters that influence degradation efficiency include:

pH : The pH of the solution is a critical factor. For TiO₂ photocatalysis, the optimal condition for ciprofloxacin degradation was found to be a pH of 5.5. researchgate.netbcrec.id Fenton and photo-Fenton processes are most effective under acidic conditions (pH ~3-5), as this prevents the precipitation of iron hydroxides and promotes the generation of •OH. gnest.orgmdpi.com In contrast, for the degradation using magnetic graphene oxide with peroxymonosulfate, neutral conditions were found to be most favorable. mdpi.com The UV/PS process showed maximal degradation at a pH of 8. nih.gov

Catalyst Dosage : The concentration of the catalyst, such as TiO₂ nanoparticles or Fe²⁺ ions, directly impacts the reaction rate. For TiO₂ photocatalysis, an optimal mass of 50 mg was identified for degrading ciprofloxacin. researchgate.netbcrec.id For the Fenton process, an Fe²⁺ concentration of 5 mM was found to be optimal for degrading an initial ciprofloxacin concentration of 80 mg/l. researchgate.net

Initial Pollutant Concentration : Generally, the percentage of degradation decreases as the initial concentration of the pollutant increases. For instance, the degradation of ciprofloxacin by nZVI/PA was almost complete at concentrations of 50-100 mg L⁻¹, but the removal rate dropped to 60.4% at an initial concentration of 300 mg L⁻¹. nih.gov Similarly, studies on biodegradation by E. coli and E. faecium showed optimal degradation at a low ciprofloxacin concentration of 5 mg/L. mdpi.com

Temperature : Temperature can influence the rate of degradation. In a biodegradation study, the optimal temperature for ciprofloxacin degradation by E. faecium was found to be 40°C. mdpi.com

Light Source and Duration : For photocatalytic processes, the type of light source and duration of irradiation are paramount. A white mercury UV lamp used for 5 hours was determined to be the optimum condition for ciprofloxacin degradation with TiO₂ nanoparticles. researchgate.netbcrec.id

Table 3: Optimal Parameters for Ciprofloxacin Degradation in Various Studies

Degradation ProcessParameterOptimal Value/ConditionReference
TiO₂ PhotocatalysispH5.5 researchgate.netbcrec.id
Light SourceWhite mercury UV lamp researchgate.netbcrec.id
Irradiation Time5 hours researchgate.netbcrec.id
TiO₂ Mass50 mg researchgate.netbcrec.id
Fenton ProcesspH~3 gnest.org
Fe²⁺ Concentration5 mM researchgate.net
H₂O₂ Concentration51.2 mM (for 80 mg/L CIP) researchgate.net
Biodegradation (E. faecium)pH6.5 mdpi.com
Temperature40 °C mdpi.com
Initial CIP Concentration5 mg/L mdpi.com

Future Research Directions and Unanswered Scientific Questions

Elucidation of Complete Metabolic Pathways and Enzyme Systems

While it is established that desethylene ciprofloxacin (B1669076) is a major metabolite of ciprofloxacin, the precise enzymatic pathways responsible for its formation in humans are not fully detailed. Ciprofloxacin is partially metabolized in the liver, with the piperazinyl group being modified to form at least four metabolites, including desethylene ciprofloxacin. researchgate.net Studies in critically ill patients have shown that the metabolic ratio of this compound is influenced by factors such as age, height, and creatinine (B1669602) clearance. nih.govresearchgate.net

A significant finding points to the involvement of the cytochrome P450 (CYP) enzyme system, specifically CYP1A2. The elimination rate constant of this compound has been associated with the CYP1A2 rs762551 variant allele, suggesting that CYP1A2 is a key enzyme in the metabolism of this metabolite, rather than in its formation from ciprofloxacin. nih.gov This has led to the hypothesis that the known inhibitory effect of ciprofloxacin on CYP1A2 may actually be mediated by this compound. nih.govresearchgate.net

Furthermore, research has identified that the cytochrome P450 CYP107S1 from the bacterium Pseudomonas aeruginosa can also metabolize ciprofloxacin to this compound (identified as metabolite C1). nih.gov This finding opens up questions about the role of pathogenic bacteria in altering drug metabolism at the site of an infection. nih.gov

Unanswered Questions and Future Research:

Which specific human CYP450 isoforms are primarily responsible for the conversion of ciprofloxacin to this compound?

What are the complete, step-by-step metabolic pathways for this compound in the human body?

To what extent do non-CYP enzymes contribute to its formation and further degradation?

What is the clinical significance of this compound's inhibitory effect on CYP1A2 and its potential for drug-drug interactions?

What is the role of microbial enzyme systems, beyond that of P. aeruginosa, in the metabolism of ciprofloxacin within the human gut and in various infectious contexts?

Comprehensive Toxicology and Safety Profiling of this compound

The toxicological profile of this compound is largely incomplete, with most available data coming from Safety Data Sheets (SDS) for the hydrochloride salt, which provide only basic hazard classifications. According to these documents, the compound is classified as "toxic if swallowed" and "very toxic to aquatic life." frontiersin.orgekb.eg However, for many crucial toxicological endpoints, there is a significant lack of data.

The SDS states that there is "no irritant effect" on the skin or eyes and "no sensitizing effects known." nih.gov For critical long-term effects such as carcinogenicity, mutagenicity, and reproductive toxicity, the available information indicates that the classification criteria are not met based on the limited available data, or simply that no information is available. frontiersin.orgekb.eg In contrast, extensive in vivo genotoxicity and carcinogenicity studies have been conducted on the parent drug, ciprofloxacin, which was found to have no genotoxic or carcinogenic effects. nih.govnih.gov Similar comprehensive studies dedicated to its desethylene metabolite are urgently needed.

Unanswered Questions and Future Research:

What is the full acute and chronic toxicity profile of this compound in mammalian models?

Does this compound possess any genotoxic, mutagenic, or carcinogenic properties?

What are the potential reproductive and developmental toxicity effects of this metabolite?

What is the mechanism of its acute oral toxicity?

Are there specific organ toxicities associated with exposure to this compound?

Table 1: Summary of Available Toxicological Data for this compound Hydrochloride

EndpointFindingSource
Acute Oral Toxicity Toxic if swallowed frontiersin.orgekb.eg
Skin Irritation No irritant effect nih.gov
Eye Irritation No irritating effect nih.gov
Sensitization No sensitizing effects known nih.gov
Germ Cell Mutagenicity Based on available data, the classification criteria are not met frontiersin.org
Carcinogenicity No information available ekb.eg
Reproductive Toxicity No information available ekb.eg
Aquatic Toxicity Very toxic to aquatic life with long lasting effects frontiersin.orgekb.eg

Exploration of Novel Antimicrobial Applications and Derivatization Strategies

The antimicrobial activity of this compound has been found to be significantly lower than that of its parent compound. Some research suggests its antibacterial activity is comparable to that of nalidixic acid, an earlier-generation quinolone. researchgate.netnih.gov This reduced efficacy limits its potential as a standalone antimicrobial agent in its current form.

However, the field of medicinal chemistry has seen extensive efforts in modifying the ciprofloxacin scaffold to enhance its antimicrobial properties, overcome resistance, or introduce new activities, such as anticancer effects. frontiersin.orgnih.govfrontiersin.orgnih.govnih.gov These strategies often involve derivatization at the C-7 position of the quinolone core. nih.gov Given that this compound retains the core fluoroquinolone structure but has a modified piperazine (B1678402) ring, it could potentially serve as a scaffold for novel derivatization strategies. The primary amine group on its side chain offers a reactive site for chemical modifications that could lead to new compounds with unique biological properties.

Unanswered Questions and Future Research:

Could this compound be used as a starting molecule for the synthesis of new antimicrobial or anticancer agents?

What types of chemical modifications to the desethylene side chain could enhance its antimicrobial potency or broaden its spectrum of activity?

Could derivatization of this compound lead to compounds with novel mechanisms of action or improved activity against drug-resistant pathogens?

Are there specific therapeutic niches where a derivatized form of this compound might offer advantages over existing drugs?

Long-Term Environmental Persistence and Ecological Consequences

This compound is not only a human metabolite but also an environmental degradation product of ciprofloxacin, formed during advanced wastewater treatment processes such as ozonation and chlorination. nih.gov Its presence in the environment is therefore of significant concern, particularly as it is classified as "very toxic to aquatic life with long lasting effects." frontiersin.orgekb.eg

The parent compound, ciprofloxacin, is known to be "pseudo-persistent" in aquatic ecosystems and can inhibit the growth of microorganisms like the microalga Raphidocelis subcapitata at low concentrations. nih.gov Ciprofloxacin also exhibits high stability and can undergo photolysis, with half-lives ranging from minutes to weeks depending on conditions. tennessee.edunih.gov While the ecotoxicity of ciprofloxacin has been studied, there is a dearth of information on the specific long-term fate and ecological impact of this compound. Its greater polarity compared to ciprofloxacin may influence its environmental mobility and bioavailability.

Unanswered Questions and Future Research:

What are the primary pathways and rates of biodegradation and photolysis for this compound in soil and aquatic environments?

How does its environmental persistence compare to that of the parent ciprofloxacin under various conditions?

What are the chronic ecotoxicological effects of this compound on a wider range of aquatic and terrestrial organisms, including fish, invertebrates, and soil microbes?

Does this compound bioaccumulate in the food chain?

What is the combined or synergistic toxicological effect of mixtures of ciprofloxacin and this compound in the environment?

Development of Advanced Analytical Techniques for Ultra-Trace Detection

The detection and quantification of ciprofloxacin and its metabolites in various matrices, including biological fluids and environmental samples, are typically performed using techniques like high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection, as well as capillary electrophoresis. researchgate.netekb.egresearchgate.net These methods are crucial for pharmacokinetic studies and environmental monitoring.

However, as concerns grow over the impact of pharmaceutical micropollutants, there is an increasing need for highly sensitive and selective analytical methods capable of detecting ultra-trace levels of these compounds. While methods for detecting ciprofloxacin at the parts-per-billion level in urine have been developed, mdpi.com there is a lack of advanced analytical techniques specifically tailored for the ultra-trace detection of this compound. The development of such methods is essential for accurately assessing its environmental concentrations and for conducting detailed toxicological and metabolic studies where sample volumes may be limited or concentrations are extremely low. orientjchem.orgnih.gov

Unanswered Questions and Future Research:

What are the optimal conditions for the ultra-trace detection of this compound in complex matrices like wastewater, surface water, and human plasma using advanced instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS)?

Can novel sample preparation techniques, such as solid-phase microextraction or molecularly imprinted polymers, be developed to selectively pre-concentrate this compound from environmental and biological samples?

Is it possible to develop rapid, field-deployable sensors for the real-time monitoring of this compound in water systems?

How can analytical methods be improved to differentiate and simultaneously quantify ciprofloxacin and all of its major metabolites at environmentally relevant concentrations?

Q & A

Q. What analytical methods are validated for quantifying desethylene ciprofloxacin in biological matrices?

High-performance liquid chromatography (HPLC) and UV spectrophotometry are widely used for quantifying this compound in plasma, urine, and tissue samples. These methods require rigorous validation of parameters such as linearity, precision, and recovery rates. For example, HPLC with fluorescence detection offers high sensitivity for low-concentration metabolites, while UV spectrophotometry is cost-effective for routine analysis. Cross-validation with mass spectrometry is recommended to confirm specificity in complex matrices like critically ill patient plasma .

Q. How is this compound generated as a metabolite of ciprofloxacin?

this compound is formed via hepatic metabolism of ciprofloxacin, primarily mediated by cytochrome P450 enzymes (e.g., CYP1A2). The metabolic pathway involves oxidative cleavage of the piperazinyl ring. Researchers should design pharmacokinetic (PK) studies with timed blood sampling (e.g., at 1, 4, and 11.5 hours post-infusion) to capture metabolite formation kinetics. Factors like age, creatinine clearance (CLCR), and CYP1A2 polymorphisms significantly influence metabolic ratios, necessitating stratified patient cohorts in clinical studies .

Q. What are the primary challenges in isolating this compound for in vitro studies?

Isolation requires chromatographic techniques such as preparative HPLC or solid-phase extraction (SPE) to separate the metabolite from parent ciprofloxacin and other byproducts. Method optimization should account for the hydrophilicity of this compound, which differs from ciprofloxacin due to structural modifications. Analytical standards (e.g., hydrochloride salts) are critical for calibration, and purity must be verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do covariates like CLCR and CYP1A2 genotype affect the population pharmacokinetics of this compound?

A population PK model for this compound in critically ill patients identified CLCR as a key covariate for the parent-metabolite transfer rate constant, while age and CYP1A2 genotype influence metabolite elimination. Researchers should use nonlinear mixed-effects modeling (e.g., NONMEM) to quantify these relationships. For example, CLCR explains ~20% of variability in metabolic ratios (r² = 0.2023, p = 0.0144). Stratification by genotype (e.g., rs762551 in CYP1A2) improves model precision .

Q. What experimental designs optimize the study of this compound’s structure-activity relationships (SAR) against resistant bacterial strains?

Replace the piperazinyl ring of ciprofloxacin with a desethylene group to assess flexibility and antibacterial efficacy. Comparative assays against gyrA mutants reveal that structural modifications alter binding affinity to DNA gyrase. For instance, the desethylene derivative (Cip-Et) shows reduced activity against quinolone-resistant E. coli compared to ciprofloxacin. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular dynamics simulations to predict conformational changes .

Q. How can response surface methodology (RSM) enhance the extraction of this compound from environmental samples?

Hydrophobic deep eutectic solvents (DESs) composed of menthol and fatty acids (e.g., C12:C10 molar ratio) achieve >90% extraction efficiency. Optimize factors like pH, solvent molar ratio, and mixing time using a central composite design (CCD). For example, a CCD-RSM approach maximizes solubility while minimizing water co-extraction. Post-extraction, recycle DES using activated carbon to maintain sustainability. Validate recovery rates via LC-MS/MS in wastewater samples .

Q. What statistical approaches resolve contradictions in metabolic ratio data across demographic subgroups?

Multivariate regression and bootstrap resampling address confounding variables (e.g., sex differences in oxociprofloxacin/ciprofloxacin ratios). For instance, males exhibit higher oxociprofloxacin ratios (9.14% vs. 3.42%, p = 0.0043), likely due to hormonal effects on enzyme activity. Use sensitivity analyses to test robustness and Bayesian hierarchical models to account for inter-study variability in meta-analyses .

Methodological Guidance

  • For PK Modeling : Integrate genetic data (e.g., MDR1 rs2032582) and physiological parameters (CLCR) into compartmental models using software like Monolix or Phoenix NLME .
  • For Environmental Analysis : Prioritize DES-based extraction paired with carbon recycling to align with green chemistry principles .
  • For Structural Studies : Combine synthetic chemistry (e.g., dinitrophenyl derivatives) with microbiological assays to dissect SAR trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.